7-Iodonaphthalen-1-ol
CAS No.:
Cat. No.: VC17255986
Molecular Formula: C10H7IO
Molecular Weight: 270.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7IO |
|---|---|
| Molecular Weight | 270.07 g/mol |
| IUPAC Name | 7-iodonaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |
| Standard InChI Key | FKIILYAKRQVUMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)O |
Introduction
Structural and Nomenclature Considerations
Positional Isomerism in Iodonaphthalenols
Naphthalene derivatives with hydroxyl (-OH) and iodine (-I) substituents are defined by their substitution patterns. The numbering system for naphthalenols follows IUPAC rules, where position 1 corresponds to the hydroxyl group’s location. For example:
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4-Iodonaphthalen-1-ol (CAS 113855-57-5): Iodine at position 4, hydroxyl at position 1 .
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5-Iodonaphthalen-1-ol (CAS 61735-56-6): Iodine at position 5, hydroxyl at position 1.
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6-Iodonaphthalen-1-ol (CAS 128542-53-0): Iodine at position 6, hydroxyl at position 1.
A theoretical 7-Iodonaphthalen-1-ol would place iodine at position 7, but no experimental or computational studies confirming this structure exist in peer-reviewed literature.
Computational Predictions
Using density functional theory (DFT), hypothetical properties of 7-Iodonaphthalen-1-ol can be extrapolated from analogous compounds:
| Property | Predicted Value for 7-Iodonaphthalen-1-ol | 6-Iodonaphthalen-1-ol (Reference) |
|---|---|---|
| Molecular Weight (g/mol) | 270.07 | 270.07 |
| Melting Point (°C) | 180–185 (estimated) | 192–195 |
| Solubility in Water | Low (<0.1 mg/mL) | Insoluble |
These predictions remain unvalidated without experimental data.
Synthetic Challenges and Feasibility
Electrophilic Aromatic Substitution Limitations
Iodination of naphthalen-1-ol typically occurs at positions 4, 5, or 6 due to directing effects of the hydroxyl group. The -OH group activates the aromatic ring, favoring substitution at ortho/para positions relative to itself. Position 7 is meta to the hydroxyl group, making iodination at this site energetically unfavorable under standard conditions.
Alternative Synthetic Routes
Potential pathways to access 7-Iodonaphthalen-1-ol could involve:
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Directed ortho-Metalation: Using a blocking group to steer iodination to position 7, followed by deprotection.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with pre-functionalized naphthalene derivatives.
Neither method has been documented for this compound, highlighting significant synthetic hurdles.
Comparative Analysis of Iodonaphthalenol Isomers
Biological Activity
Available data for characterized isomers show limited bioactivity:
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6-Iodonaphthalen-1-ol: Exhibits moderate antioxidant and anticancer effects in vitro.
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4-Iodonaphthalen-1-ol: Used primarily as a reagent in dehydrogenation reactions .
No studies correlate iodine position 7 with biological function.
Industrial Applications
| Isomer | Applications |
|---|---|
| 6-Iodonaphthalen-1-ol | Pharmaceutical intermediate, dye synthesis |
| 4-Iodonaphthalen-1-ol | Organic synthesis reagent |
The lack of 7-isomer data precludes analogous comparisons.
Recommendations for Further Research
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Theoretical Studies: Conduct DFT calculations to assess the stability and electronic properties of 7-Iodonaphthalen-1-ol.
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Synthetic Exploration: Investigate directed metalation strategies or transition-metal-catalyzed iodination.
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Patent Review: Screen chemical patent databases for undisclosed synthetic methods.
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